molecular formula C15H15BrFNO B2418162 4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol CAS No. 1232782-92-1

4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol

Cat. No.: B2418162
CAS No.: 1232782-92-1
M. Wt: 324.193
InChI Key: HAWCKCYVZRRLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of 4-Bromo-2-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol involves the reaction of 4-bromo-2-hydroxyacetophenone and N-(4-fluorobenzyl)-N-methyl-2-(prop-2-en-1-yl)aniline. This process is usually carried out through a one-pot reaction in the presence of acetic acid and catalytic hydrochloric acid.


Molecular Structure Analysis

The compound has a molecular weight of 324.19 g/mol, and its molecular formula is C15H15BrFNO . Its chemical structure includes two benzene rings, a bromide, and a phenol group.


Chemical Reactions Analysis

The mechanism of excitation and emission is well understood with the help of quantum mechanical calculations . In the present work, to understand the theoretical information of the compound from quantum mechanical calculation, the 2-[(E)-[(4-bromo-2-fluorophenyl)imino)methyl]phenol compound has been synthesized .


Physical and Chemical Properties Analysis

This compound is slightly soluble in water and has a melting point of 137°C. It has a pale yellow color.

Scientific Research Applications

1. Modeling the Active Site of Type 3 Copper Proteins

The compound is used in synthesizing ligands to model the active site of type 3 copper proteins. Research demonstrates that the presence of a thioether group close to the metal site influences catecholase activity, which is significant for understanding the biochemical mechanisms in copper proteins (Merkel et al., 2005).

2. Synthesis of Novel Compounds

The compound is involved in the synthesis of unique chemical structures. For example, it has been used to create specific phenol derivatives, which are further studied for their structural properties and potential applications (Sun Ducheng, 2012).

3. Development of Schiff Base Compounds

Schiff base compounds synthesized using 4-bromo-2-fluorobenzaldehyde have been studied for their molecular structures and potential applications. This research is crucial for designing new materials with specific properties (S. G. Jagadhani et al., 2015).

4. Molecular Structure Analysis

The compound is central to research that focuses on understanding the molecular structure and properties of synthesized compounds. Studies have been conducted to compare the molecular geometry obtained from X-ray crystallography with computational results, enhancing our understanding of molecular structures (A. D. Khalaji et al., 2017).

5. Carboxylation-Dehydroxylation of Phenolic Compounds

Research has explored the potential for carboxylation-dehydroxylation of phenolic compounds, including derivatives of bromophenol, under methanogenic conditions. This is significant for understanding the microbial transformation of these compounds (J. Bisaillon et al., 1993).

6. Coordination Chemistry and Complex Formation

The compound is used in the study of coordination behavior and complex formation, particularly in the context of copper coordination. This research contributes to the field of inorganic chemistry and coordination compounds (A. Erxleben, 2009).

7. Electrooptical Properties of Substituted Phenols

Research on substituted phenols, including bromophenol derivatives, has implications for the development of materials with specific electrooptical properties. This is relevant for applications in electronics and photonics (G. W. Gray & S. Kelly, 1981).

Mechanism of Action

While the specific mechanism of action for this compound is not explicitly mentioned in the search results, it is used as a biochemical for proteomics research .

Safety and Hazards

This product is not intended for human or veterinary use . For research use only .

Properties

IUPAC Name

4-bromo-2-[[1-(4-fluorophenyl)ethylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrFNO/c1-10(11-2-5-14(17)6-3-11)18-9-12-8-13(16)4-7-15(12)19/h2-8,10,18-19H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWCKCYVZRRLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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